molecular formula C15H10F6 B1611271 4,4'-Bis(trifluoromethyl)diphenylmethane CAS No. 87901-60-8

4,4'-Bis(trifluoromethyl)diphenylmethane

Cat. No. B1611271
CAS RN: 87901-60-8
M. Wt: 304.23 g/mol
InChI Key: MKHKYTBGLYTLSG-UHFFFAOYSA-N
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Description

'4,4'-Bis(trifluoromethyl)diphenylmethane' is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Bis(trifluoromethyl) diphenyl methane or BTM, and it is a white crystalline solid that is insoluble in water.'

Scientific Research Applications

Synthesis and Pharmacological Properties

  • 4,4'-Bis(trifluoromethyl)diphenylmethane derivatives have been synthesized, showing significant antinociceptive properties in mice. These derivatives were obtained by reacting 4,4'-diphenylmethane diisocyanate with carboxylic acid hydrazides (Pitucha et al., 2010).

Chemical Complex Formation

  • The compound has been used in preparing binuclear and mononuclear cobalt(II), nickel(II), and copper(II) complexes. These complexes were identified through various methods, including AAS, IR, 1H-NMR spectral data, and magnetic susceptibility measurements (Karipcin et al., 2002).

Chemical Stability and Reactivity

  • Diphenyldiazomethanes with trifluoromethyl and bromine groups, related to this compound, have been found to be significantly less reactive compared to other diphenylcarbenes. These findings are crucial for understanding the stability of such compounds at room temperature (Itoh et al., 2006).

Environmental Impact and Biodegradation

  • Bacteria and fungi have been observed to oxidize compounds related to this compound, demonstrating its potential for environmental biodegradation. These microorganisms play a role in breaking down similar chemical structures (Subba-Rao & Alexander, 1985).

Analytical Detection Methods

  • Analytical techniques for detecting 4,4'-bis-maleinimide diphenylmethane have been developed, which are highly sensitive and useful for sanitary and hygienic control over its presence in the workplace (Isaev & Ishkov, 1999).

Polymer Research and Development

  • Novel poly(ether imide)s incorporating this compound have been synthesized, showing high solubility and potential for various applications due to their molecular structure (Liaw et al., 2001).

properties

IUPAC Name

1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHKYTBGLYTLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535632
Record name 1,1'-Methylenebis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887268-07-7, 87901-60-8
Record name 1,1′-Methylenebis[4-(trifluoromethyl)benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Methylenebis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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